2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
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Overview
Description
2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. The presence of both thiophene and pyrazole rings endows the compound with unique electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of primary amines from nitrile groups.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its thiophene ring can interact with electron-rich sites, while the pyrazole ring can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyrazole Derivatives: Compounds like 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis.
Uniqueness
2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is unique due to the combination of thiophene and pyrazole rings, which imparts distinct electronic properties and reactivity. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[1-(cyanomethyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c12-4-3-9-8-15(6-5-13)14-11(9)10-2-1-7-16-10/h1-2,7-8H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCQIPEBADKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CC#N)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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